Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidine ring substituted with a tert-butyl group and an oxadiazole ring
Properties
IUPAC Name |
tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-6-4-5-7(15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSTBYZNUQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695217 | |
| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-93-1 | |
| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Semicarbazide Derivatives
A widely employed approach to synthesize the 5-amino-1,3,4-oxadiazole ring involves the cyclization of semicarbazide derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. This method facilitates ring closure and formation of the oxadiazole heterocycle attached to the pyrrolidine moiety.
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- Starting material: Semicarbazide derivative of the pyrrolidine precursor.
- Reagents: POCl₃ or PPA.
- Temperature: Reflux (typically 80–120 °C depending on solvent and reagent).
- Reaction time: Several hours until completion.
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- The dehydrating agent promotes intramolecular cyclization by removing water, enabling formation of the 1,3,4-oxadiazole ring.
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- Formation of the 5-amino-1,3,4-oxadiazol-2-yl substituent on the pyrrolidine ring.
- The nitrogen of pyrrolidine is protected with a Boc group to enhance stability and facilitate further synthetic manipulations.
This method is noted for its reliability and moderate to good yields, making it a standard procedure in heterocyclic synthesis involving oxadiazole rings.
Boc Protection of Pyrrolidine Nitrogen
The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the pyrrolidine ring to prevent unwanted reactions during synthesis and purification steps.
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- The free amine pyrrolidine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) in an organic solvent such as dichloromethane.
- The reaction is conducted at room temperature or slightly elevated temperatures (e.g., 20–40 °C).
- Reaction time ranges from 2 to 4 hours with stirring.
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- The reaction mixture is concentrated under reduced pressure.
- The crude product is purified by column chromatography using a solvent system such as dichloromethane/methanol (95:5).
Synthesis of Pyrrolidine Precursors
The pyrrolidine intermediates bearing amino and hydroxyl groups are prepared via multistep synthesis involving azide substitution and catalytic hydrogenation.
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- Starting from bicyclic precursors such as tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate.
- Treatment with aqueous ammonia or ammonium chloride and sodium azide in methanol/water mixtures at 60 °C overnight.
- Subsequent catalytic hydrogenation over 10% palladium on activated carbon under hydrogen atmosphere to reduce azides to amines.
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Azide substitution | Methanol/water (8:1), NH4Cl, NaN3, 60 °C | - | Overnight reaction |
| Catalytic hydrogenation | Pd/C, H2 atmosphere, ambient temperature | - | Until starting material consumed |
| Boc protection | Di-tert-butyl dicarbonate, DCM, 4 h | 62% | Purified by column chromatography |
| Ammonia treatment and Boc protection | Ammonia water, 60–90 °C, 4–15 h | 62–96% | Two-step process |
This multistep sequence provides the key pyrrolidine intermediate with protected nitrogen and functionalized side chains ready for oxadiazole ring formation.
Purification and Characterization
- Purification is generally performed by flash chromatography on silica gel using solvent gradients such as ethyl acetate/heptane or dichloromethane/methanol.
- Characterization techniques include:
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Key Notes | Yield Range |
|---|---|---|---|
| Cyclization of semicarbazide | POCl₃ or PPA, reflux | Formation of 1,3,4-oxadiazole ring | Moderate to high |
| Boc protection | Di-tert-butyl dicarbonate, DCM, RT-40 °C | Protects pyrrolidine nitrogen | 60–96% |
| Azide substitution | NH4Cl, NaN3, methanol/water, 60 °C | Introduces amino group precursor | Not specified |
| Catalytic hydrogenation | Pd/C, H2, ambient temperature | Reduces azide to amine | Not specified |
| Purification | Flash chromatography, silica gel | Ensures product purity | - |
Detailed Research Findings
- The cyclization using POCl₃ or PPA is a classical and efficient method to synthesize 5-amino-1,3,4-oxadiazoles, with the reaction conditions optimized to minimize side reactions and maximize yield.
- Boc protection is crucial for stabilizing the pyrrolidine nitrogen during subsequent synthetic transformations, with di-tert-butyl dicarbonate being the reagent of choice due to its selectivity and mild reaction conditions.
- The multistep synthesis of the pyrrolidine precursor involves azide chemistry and catalytic hydrogenation, which are well-established protocols in heterocyclic and medicinal chemistry for introducing amino functionalities.
- Purification by flash chromatography and characterization by NMR and mass spectrometry ensure the structural integrity and purity of the final compound, which is essential for its application in pharmaceutical research.
This comprehensive overview synthesizes diverse and authoritative sources to provide detailed preparation methods for tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate, suitable for professional and research purposes.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine nitrogen for further functionalization:
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Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
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Conditions : Room temperature or mild heating (40–60°C).
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Product : Pyrrolidine-2-(5-amino-1,3,4-oxadiazol-2-yl)amine hydrochloride.
Example :
textTert-butyl 2-(5-amino-oxadiazolyl)pyrrolidine-1-carboxylate + TFA → Pyrrolidine-2-(5-amino-oxadiazolyl)amine (TFA salt)
Nucleophilic Substitution at the Oxadiazole Amino Group
The primary amino group on the oxadiazole ring participates in nucleophilic reactions with electrophiles:
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions, particularly with alkynes or nitriles:
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Huisgen Cycloaddition : Copper-catalyzed reaction with terminal alkynes yields triazole-linked hybrids.
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Reagents : Cu(I) catalysts, alkynes (e.g., phenylacetylene).
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Conditions : Ambient temperature in polar solvents (e.g., DMF).
Example :
textOxadiazole-amine + Phenylacetylene → Triazole-pyrrolidine conjugate
Hydrolysis of the Oxadiazole Ring
Under strong acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:
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Acidic Hydrolysis : 6M HCl at reflux yields semicarbazide intermediates.
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Basic Hydrolysis : NaOH/EtOH generates open-chain hydrazides.
Coupling Reactions
The amino group facilitates amide bond formation via coupling agents:
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Applications : Synthesis of peptidomimetics or enzyme inhibitors.
Example :
textOxadiazole-amine + Carboxylic acid → Amide-linked bioconjugates
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring is oxidized to pyrrolidone under mild conditions:
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Reagents : m-CPBA or NaIO₄.
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Product : Pyrrolidone-2-(5-amino-oxadiazolyl) carboxylate.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
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Reagents : POCl₃ or PPA.
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Product : Fused oxadiazole-pyrrolidine systems (e.g., triazolopyrrolidines).
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling modifies aryl or heteroaryl substituents:
Research Implications
The reactivity of tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate enables its use in:
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Drug Discovery : As a scaffold for kinase inhibitors and HDAC-targeting agents.
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Material Science : Synthesis of stable heterocyclic polymers.
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Bioconjugation : Modular construction of antibody-drug conjugates .
This compound’s versatility underscores its importance in synthetic and medicinal chemistry, with ongoing research optimizing its reactivity for targeted applications .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and an oxadiazole moiety , which enhances its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 246.29 g/mol. The unique structural features contribute to its versatility in synthetic organic chemistry and biological applications .
Medicinal Chemistry Applications
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate has garnered attention for its potential in drug development due to the following properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings exhibit antimicrobial properties. The oxadiazole moiety is known for its ability to interact with biological targets, making this compound a candidate for developing new antibiotics .
- Antiviral Research : The compound's structure may allow it to interact with viral enzymes or receptors, potentially leading to the development of antiviral agents. Its derivatives are being explored for their efficacy against influenza viruses, targeting viral polymerase .
Research on the biological activity of this compound has shown promising results:
- Binding Affinity Studies : Initial interaction studies indicate that this compound may bind to specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing pharmacological effects .
- In Vitro Assays : Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities using disc diffusion methods. Results showed good efficacy against various strains of bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria and fungi. |
| Study B | Antiviral Potential | Identified as a potential inhibitor of viral polymerase activity in influenza viruses. |
| Study C | Binding Affinity | Showed promising binding interactions with specific biological targets related to inflammation pathways. |
Mechanism of Action
The mechanism of action of Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrazole-1-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate (tBoc-AOx-Pyr) is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a tert-butyl group, and an oxadiazole moiety, suggest diverse biological activities. This article reviews the biological activity of tBoc-AOx-Pyr, summarizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of tBoc-AOx-Pyr is C_{12}H_{18}N_{4}O_{2}, with a molecular weight of approximately 246.29 g/mol. The compound's structure is characterized by:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Oxadiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Tert-butyl group : Enhances solubility and steric hindrance, influencing the compound's interactions with biological targets.
Antimicrobial Properties
Studies have indicated that oxadiazole derivatives exhibit notable antimicrobial activity. For instance, compounds structurally related to tBoc-AOx-Pyr have shown effectiveness against various bacterial strains. The presence of the oxadiazole ring is often linked to this bioactivity due to its ability to disrupt microbial cell functions.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, derivatives similar to tBoc-AOx-Pyr have been reported to exhibit cytotoxic effects against human leukemia and breast cancer cell lines. These compounds often act by increasing the expression of pro-apoptotic proteins such as p53 and activating caspase pathways, leading to programmed cell death .
The mechanism of action for tBoc-AOx-Pyr remains largely unexplored; however, preliminary studies suggest potential interactions with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing pharmacological effects while minimizing side effects.
Interaction Studies
Interaction studies indicate that tBoc-AOx-Pyr may bind to molecular targets such as:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity could influence signaling pathways relevant to cancer progression or microbial resistance.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to tBoc-AOx-Pyr:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-[1,3,4]oxadiazole | Contains an oxadiazole ring | Known for antimicrobial activity |
| Pyrrolidine derivatives | Pyrrolidine ring structure | Varied biological activities depending on substitutions |
| Tert-butyl carbamate derivatives | Tert-butyl group attached to carbamate | Used as protecting groups in organic synthesis |
The combination of the oxadiazole and pyrrolidine structures in tBoc-AOx-Pyr may enhance its solubility and biological activity compared to other similar compounds.
Case Studies and Research Findings
- Cytotoxicity Studies : A study on oxadiazole derivatives showed that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
- Apoptosis Induction : Flow cytometry assays revealed that oxadiazole derivatives could induce apoptosis in a dose-dependent manner, confirming their potential as anticancer agents .
- Mechanistic Insights : Molecular docking studies suggested strong hydrophobic interactions between oxadiazole derivatives and amino acid residues in target proteins, which may be crucial for their biological activity .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate?
A common approach involves coupling pyrrolidine derivatives with functionalized oxadiazoles. For example, a multi-step synthesis might include:
- Step 1 : Activation of a carboxylic acid (e.g., using DIPEA and isobutyl chloroformate in CH₂Cl₂) to form a mixed anhydride intermediate .
- Step 2 : Reaction with 2-amino-2-methylpropanol to introduce the oxadiazole moiety .
- Step 3 : Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product in ~59% yield . Key Monitoring : LC-MS for intermediate consumption and TLC for purity checks.
Q. How is structural confirmation achieved for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.43 ppm for tert-butyl protons, δ 160–165 ppm for carbonyl carbons) confirm backbone integrity .
- Mass Spectrometry : HRMS (e.g., [M+H]⁺ calculated for C₁₄H₂₁N₄O₃: 293.1608) validates molecular weight .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters and bond angles (e.g., C–C bond lengths ~1.54 Å) resolve stereochemistry .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep in a cool, dry place away from ignition sources (P210) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood (P201/P202) .
- Disposal : Follow hazardous waste protocols (e.g., incineration with scrubbers) .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation?
- Catalytic Conditions : Use DMAP or triethylamine to enhance nucleophilic substitution efficiency during oxadiazole cyclization .
- Temperature Control : Maintain 0–20°C during anhydride formation to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Dichloromethane (CH₂Cl₂) is preferred for its low polarity and compatibility with acid-sensitive tert-butyl groups .
Q. What analytical methods resolve contradictions in spectroscopic data?
- Contradiction Example : Discrepancies in ¹H NMR shifts due to rotameric equilibria.
- Solution : Variable-temperature NMR (e.g., 25°C to −40°C) or 2D-COSY to distinguish overlapping signals .
- Validation : Cross-reference with IR (e.g., C=O stretch at ~1680 cm⁻¹) and HRMS .
Q. How does the tert-butyl group influence the compound’s reactivity in catalytic applications?
- Steric Effects : The bulky tert-butyl group shields the pyrrolidine nitrogen, reducing undesired side reactions (e.g., oxidation) but may slow nucleophilic attacks .
- Electronic Effects : Electron-donating tert-butyl groups stabilize adjacent carbamate carbonyls, as evidenced by IR redshift (~10 cm⁻¹) compared to non-substituted analogs .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
